molecular formula C7H7NO4S B1218660 2-Sulfamoylbenzoic acid CAS No. 632-24-6

2-Sulfamoylbenzoic acid

Cat. No.: B1218660
CAS No.: 632-24-6
M. Wt: 201.2 g/mol
InChI Key: KDNIOKSLVIGAAN-UHFFFAOYSA-N
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Description

2-Sulfamoylbenzoic acid: is an organic compound with the molecular formula C₇H₇NO₄S . It is also known by other names such as 2-(Aminosulfonyl)benzoic acid and o-Sulfamoylbenzoic acid . This compound is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group at the ortho position. It is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

2-Sulfamoylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research has explored its use as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Safety and Hazards

2-Sulfamoylbenzoic acid should be handled with care. Avoid contact with skin, eyes, and clothing. Do not ingest or breathe vapors/dust. Wear personal protective equipment and handle in accordance with good industrial hygiene and safety practice .

Biochemical Analysis

Biochemical Properties

2-Sulfamoylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity and influencing physiological processes such as respiration and acid-base balance .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrase, this compound can alter the pH within cells, affecting various metabolic pathways and cellular activities . Additionally, it has been observed to impact the expression of genes involved in metabolic regulation and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions and protons, thereby affecting cellular pH and metabolic processes . The binding interaction is facilitated by the sulfamoyl group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of carbonic anhydrase, resulting in persistent changes in cellular pH and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects. At higher doses, it can lead to toxicity, manifesting as metabolic acidosis and respiratory distress . Threshold effects have been observed, where a certain dosage level is required to achieve significant enzyme inhibition and physiological impact.

Metabolic Pathways

This compound is involved in metabolic pathways related to carbon dioxide hydration and bicarbonate production. By inhibiting carbonic anhydrase, it affects the conversion of carbon dioxide to bicarbonate, thereby influencing the overall metabolic flux and levels of metabolites involved in acid-base balance . The compound also interacts with other enzymes and cofactors involved in metabolic regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high carbonic anhydrase activity, such as the kidneys and lungs, where it exerts its inhibitory effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria, where carbonic anhydrase is abundantly present. The compound’s activity is influenced by its localization, as it needs to be in proximity to the enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Sulfamoylbenzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-aminobenzoic acid with sulfuryl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonamide , which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Sulfamoylbenzoic acid
  • 2-Chloro-4-furfurylamino-5-sulfamoylbenzoic acid
  • 2,4-Dichloro-5-sulfamoylbenzoic acid
  • 4-Chloro-3-sulfamoylbenzoic acid

Comparison: 2-Sulfamoylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogues, it exhibits different reactivity and binding affinities to molecular targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-sulfamoylbenzoic acid
Source PubChem
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InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KDNIOKSLVIGAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
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Related CAS

37558-01-3 (mono-hydrochloride salt), 632-24-6 (Parent)
Record name 2-Sulfamoylbenzoic acid
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Record name Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1)
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DSSTOX Substance ID

DTXSID50903017
Record name 2-Sulfamoylbenzoic acid
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Molecular Weight

201.20 g/mol
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CAS No.

632-24-6, 37558-01-3
Record name 2-Sulfamoylbenzoic acid
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Record name 2-Sulfamoylbenzoic acid
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Record name Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1)
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Record name Benzoic acid, o-sulfamoyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of steric hindrance in the anticonvulsant activity of alkyl esters of 2-sulfamoylbenzoic acid?

A: Research suggests that steric factors play a crucial role in the anticonvulsant activity of alkyl esters of this compound. Studies applying the "Rule of Six" to a series of alkyl esters of 4-amino-2-sulfamoylbenzoic acid revealed that the highly hindered isopropyl and sec-butyl esters exhibited significantly greater potency compared to the less hindered methyl, ethyl, and n-propyl counterparts. [] This observation highlights the importance of steric bulk around the ester group for enhanced anticonvulsant activity.

Q2: How does the position of a chlorine substituent on the benzene ring affect the anticonvulsant activity of alkyl 2-sulfamoylbenzoates?

A: The position of a chlorine substituent significantly influences the anticonvulsant activity of alkyl 2-sulfamoylbenzoates. Research indicates that when the chlorine atom is positioned ortho to the alkoxycarbonyl group, as seen in alkyl 6-chloro-2-sulfamoylbenzoates, steric interactions between the chlorine and ester moiety likely contribute to the potent anticonvulsant activity observed. [] Conversely, when the chlorine is in the para position, as in alkyl 4-chloro-2-sulfamoylbenzoates, these steric interactions are absent, and preliminary results suggest a lack of significant antielectroshock effects. [] This suggests that the specific spatial arrangement of substituents on the benzene ring is crucial for optimal anticonvulsant activity.

Q3: What synthetic routes are commonly employed to prepare alkyl esters of substituted 2-sulfamoylbenzoic acids?

A: Alkyl esters of substituted 2-sulfamoylbenzoic acids can be synthesized through an alcoholysis reaction. This involves passing hydrogen chloride gas through a refluxing solution of a substituted saccharin derivative (e.g., 6-nitrosaccharin or 6-chlorosaccharin) in the desired alcohol. [, ] This method facilitates the direct esterification of the carboxylic acid moiety, yielding the desired alkyl ester.

Q4: Beyond anticonvulsant activity, have other biological activities been reported for alkyl esters of this compound?

A: While the provided research primarily focuses on the anticonvulsant properties of alkyl esters of this compound, one study identifies this compound as a degradation product of saccharin in multivitamin preparations. [] This finding highlights the potential for this compound derivatives to be present in pharmaceutical formulations and underscores the need for analytical methods to monitor their presence.

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